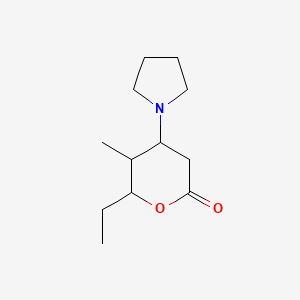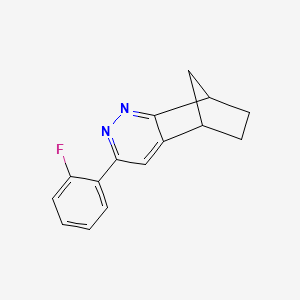
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydro-methanocinnoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-(2-fluorophenyl)-propanols in the presence of a rhodium catalyst in nitromethane-acetone solution at elevated temperatures . This process yields the desired compound with high efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, which can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Fluorophenyl)propionic acid: Shares the fluorophenyl group but differs in the core structure.
1-(2-Fluorophenyl)pyrazoles: Contains a similar fluorophenyl group but with a pyrazole core.
Indole derivatives: Similar in terms of aromaticity and potential biological activities.
Uniqueness
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline stands out due to its tetrahydro-methanocinnoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other fluorophenyl-containing compounds .
Propriétés
Numéro CAS |
918873-60-6 |
|---|---|
Formule moléculaire |
C15H13FN2 |
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C15H13FN2/c16-13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)18-17-14/h1-4,8-10H,5-7H2 |
Clé InChI |
YSQRYCXWFFRMQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
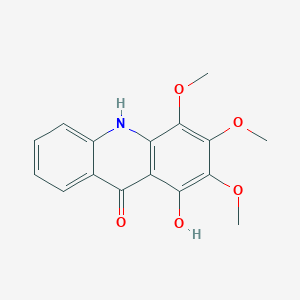
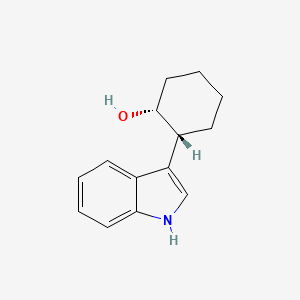
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
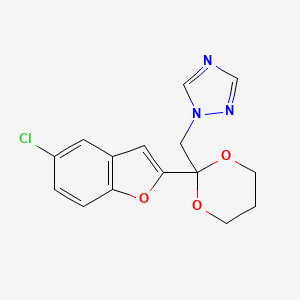
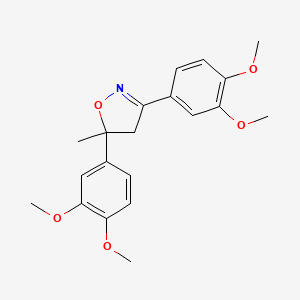
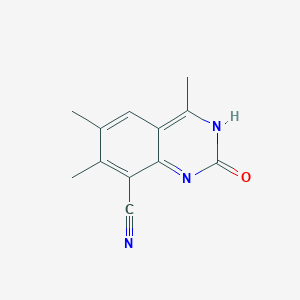
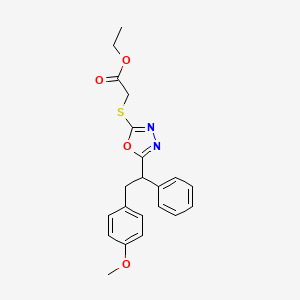
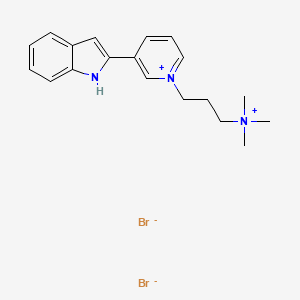
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
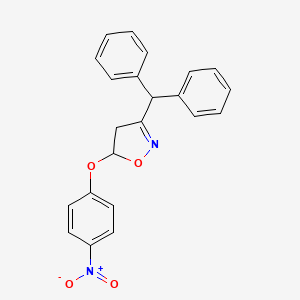
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
